molecular formula C7H8N2O2 B1277960 6-Amino-4-methylnicotinic acid CAS No. 179555-11-4

6-Amino-4-methylnicotinic acid

Cat. No.: B1277960
CAS No.: 179555-11-4
M. Wt: 152.15 g/mol
InChI Key: FBKFFOOSODQYPO-UHFFFAOYSA-N
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Description

6-Amino-4-methylnicotinic acid is an organic compound with the molecular formula C7H8N2O2 It is a derivative of nicotinic acid, featuring an amino group at the 6th position and a methyl group at the 4th position on the pyridine ring

Scientific Research Applications

6-Amino-4-methylnicotinic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential role in enzyme inhibition and as a precursor for bioactive molecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-methylnicotinic acid typically involves the nitration of 4-methylnicotinic acid, followed by reduction to introduce the amino group. The reaction conditions often include the use of concentrated nitric acid for nitration and catalytic hydrogenation for reduction.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial processes also emphasize safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-4-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The exact mechanism of action of 6-Amino-4-methylnicotinic acid is not well-established. it is believed to interact with specific molecular targets, such as enzymes and receptors, influencing various biochemical pathways. Further research is needed to elucidate its precise mechanism of action and potential therapeutic targets.

Comparison with Similar Compounds

    Nicotinic Acid: A precursor and structurally related compound.

    4-Methylnicotinic Acid: Lacks the amino group at the 6th position.

    6-Aminonicotinic Acid: Lacks the methyl group at the 4th position.

Uniqueness: 6-Amino-4-methylnicotinic acid is unique due to the presence of both an amino group and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6-amino-4-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h2-3H,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBKFFOOSODQYPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433364
Record name 6-Amino-4-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179555-11-4
Record name 6-Amino-4-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179555-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-4-methylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-amino-5-cyano-4-methylpyridine (600 mg, 4.50 mmol) in ethanol (7.5 mL) was treated with 10N sodium hydroxide (7.5 mL) for 24 h at reflux temperature. The mixture was cooled and diluted with water (30 mL). The pH was adjusted to 7 with conc. hydrochloric acid and 1N hydrochloric acid. The resulting solid was filtered, dried by suction, washed with ether, and dried in vacuo; yield 134 mg (20%).
Quantity
600 mg
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reactant
Reaction Step One
Quantity
7.5 mL
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reactant
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7.5 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
30 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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